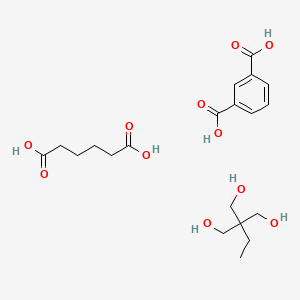
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine is a complex organic compound that combines the structural features of both propene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine typically involves multiple steps. One common method includes the halogenation of prop-1-ene-1,3-sultone to obtain a halogenated intermediate, followed by an exchange reaction in the presence of a phase-transfer catalyst . Another method involves the chlorination of POCl3 or PCl5 with a specific compound, followed by dilution and stirring with bromodan in dichloroethylene solvent .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of inexpensive reagents and mild conditions makes the process economical and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. For example, the addition of bromine can lead to the formation of brominated derivatives .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation can produce halogenated intermediates, while oxidation can yield various oxygenated compounds .
Scientific Research Applications
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways.
Industry: It is used in the production of advanced materials and as an additive in lithium-ion batteries
Mechanism of Action
The mechanism of action of Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine involves its interaction with specific molecular targets. For example, in lithium-ion batteries, it acts as a stable SEI (solid electrolyte interphase) forming additive, which helps in improving battery performance . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Propene: A simpler alkene with a double bond.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
Uniqueness
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine is unique due to its combination of alkene and nitrile functionalities, which allows it to participate in a wide range of chemical reactions. This makes it more versatile compared to simpler compounds like propene and pyridine .
Properties
CAS No. |
36093-10-4 |
|---|---|
Molecular Formula |
C13H6N6 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine |
InChI |
InChI=1S/C8HN5.C5H5N/c9-1-6(2-10)8(5-13)7(3-11)4-12;1-2-4-6-5-3-1/h6H;1-5H |
InChI Key |
CIONJOOOITYGID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(#N)C(C#N)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)

![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)









